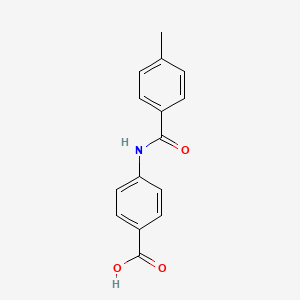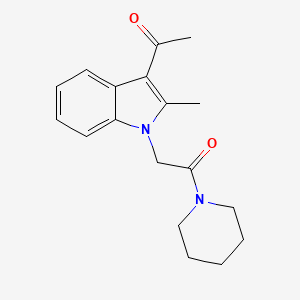
Benzoic acid, 4-(4-methylbenzoylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylbenzamido)benzoic acid is an organic compound with the chemical formula C15H13NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-methylbenzamido group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, dyes, and fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-(4-methylbenzamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature for 6-12 hours .
Industrial Production Methods: In an industrial setting, the synthesis of 4-(4-methylbenzamido)benzoic acid can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methylbenzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methylbenzamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-methylbenzamido)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s amide group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
2-Methyl-4-(2-methylbenzamido)benzoic acid: This compound has a similar structure but with a methyl group at the 2-position of the benzene ring.
4-(2-Methylbenzamido)benzoic acid: Another similar compound with a methyl group at the 2-position of the benzamido group.
Uniqueness: 4-(4-Methylbenzamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
4-[(4-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(7-9-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
NBCOZCYHCFFGQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12489498.png)
![N-benzyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12489505.png)
![5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde](/img/structure/B12489512.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12489515.png)

![{4-[(2,4-dibromophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B12489524.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12489526.png)
![9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12489537.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B12489546.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12489551.png)
![4-{[2-(4-Bromophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate](/img/structure/B12489554.png)



